LY2090314
描述
科学研究应用
LY-2090314 具有广泛的科学研究应用,包括:
作用机制
LY-2090314 通过选择性抑制参与多个信号通路的糖原合成酶激酶 3 (GSK-3) 来发挥作用。 GSK-3 的抑制导致 β-连环蛋白的稳定、Wnt 信号通路的激活以及癌细胞凋亡的诱导 . 该化合物已在多种癌细胞系中显示出有效的抗增殖活性,使其成为有希望的癌症治疗候选药物 .
生化分析
Biochemical Properties
LY2090314 is a potent inhibitor of GSK-3, with IC50 values of 1.5 nM and 0.9 nM for GSK-3α and GSK-3β, respectively . It has >10-fold selectivity for GSK3 over a panel of 40 kinases at a concentration of 20 μM . This compound treatment reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells .
Cellular Effects
This compound treatment exhibits significant growth reduction starting at a 20 nM concentration in various cell lines . It induces apoptosis as evidenced by an increase in pro-apoptotic markers cleaved PARP and cleaved caspase-3 and a reduction in the anti-apoptotic protein, survivin . This compound effectively reduces growth of both human MYCN amplified and non-amplified NB cell lines in vitro .
Molecular Mechanism
This compound’s mechanism of action is primarily through the inhibition of GSK-3 . It reduces the expression levels of phosphorylated GSK-3 proteins and increases the stability of β-catenin in cells . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .
Temporal Effects in Laboratory Settings
This compound exhibits high clearance and a moderate volume of distribution, resulting in rapid elimination. The half-life is approximately 0.4, 0.7, and 1.8–3.4 hours in rats, dogs, and humans, respectively . This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile .
Dosage Effects in Animal Models
It is known that this compound exhibits high clearance and a moderate volume of distribution in rats and dogs .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway through its inhibition of GSK-3 . This leads to the activation of Wnt signaling, which plays a crucial role in cell proliferation and survival .
Transport and Distribution
This compound is cleared by extensive metabolism, and the numerous metabolites are rapidly excreted into feces via bile . Despite extensive metabolism, in rats and humans the parent compound is the sole identifiable drug-related moiety in plasma .
Subcellular Localization
It is known that this compound inhibits GSK-3, which is a cytoplasmic enzyme involved in numerous cellular processes .
准备方法
合成路线及反应条件
LY-2090314 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。详细的合成路线和反应条件是专有的,未公开。 据了解,该化合物是通过一系列有机反应合成的,包括形成苯并二氮杂卓核心以及随后引入咪唑并吡啶和吡咯部分 .
工业生产方法
LY-2090314 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程通常包括反应优化、纯化和质量控制等步骤,以满足药物应用所需的标准 .
化学反应分析
反应类型
LY-2090314 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)以及各种催化剂以促进取代反应。 反应条件通常经过优化,以高效率获得所需的产物 .
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式。 取代反应导致形成具有修饰官能团的新衍生物 .
相似化合物的比较
属性
IUPAC Name |
3-[6-fluoro-10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]-4-imidazo[1,2-a]pyridin-3-ylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN6O3/c29-18-12-17-15-34(28(38)32-7-3-1-4-8-32)11-10-33-16-20(19(13-18)25(17)33)23-24(27(37)31-26(23)36)21-14-30-22-6-2-5-9-35(21)22/h2,5-6,9,12-14,16H,1,3-4,7-8,10-11,15H2,(H,31,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJWTAWVFDCTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N2CCN3C=C(C4=CC(=CC(=C43)C2)F)C5=C(C(=O)NC5=O)C6=CN=C7N6C=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209085 | |
Record name | LY-2090314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603288-22-8 | |
Record name | LY-2090314 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603288228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2090314 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11913 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2090314 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2090314 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822M3GYM67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LY2090314 is a potent and selective inhibitor of both GSK3α and GSK3β isoforms. [, ] It binds to the ATP-binding site of GSK-3, preventing its kinase activity. []
A: Inhibiting GSK-3 with this compound prevents the phosphorylation and subsequent degradation of β-catenin, a key protein in the Wnt signaling pathway. [, , , ] This leads to β-catenin stabilization and accumulation, activating the Wnt/β-catenin pathway. [, , ] This pathway plays a crucial role in various cellular processes like proliferation, differentiation, and apoptosis. []
ANone: The molecular formula of this compound is C28H26FN7O3, and its molecular weight is 527.56 g/mol. These details can be derived from the full chemical name: 3-[9-fluoro-2-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydro[1,4]diazepino[6,7,1-hi]indol-7-yl]-4-imidazo[1,2-a]pyridin-3-yl-1H-pyrrole-2,5-dione.
ANone: While the provided research papers do not present detailed spectroscopic data, they highlight its chemical structure. Further investigation into publicly available chemical databases or contacting the original researchers could yield more information.
A: this compound exhibits high clearance, primarily through extensive hepatic metabolism. [] It has a moderate volume of distribution and is rapidly eliminated with a short half-life in rats, dogs, and humans. [] Metabolites are mainly excreted in feces via bile, with negligible circulating levels. []
A: this compound administration leads to β-catenin stabilization and upregulation of Axin2 gene expression, a marker of Wnt pathway activation, in preclinical models. [, ]
A: this compound demonstrates potent in vitro cytotoxicity in melanoma cell lines, inducing caspase activation and PARP cleavage. [] It also inhibits the growth of pancreatic cancer cells and enhances their sensitivity to chemotherapeutic agents like nab-paclitaxel. [, ]
A: this compound treatment resulted in tumor growth delay in A375 melanoma xenografts. [] In pancreatic cancer models, this compound combined with nab-paclitaxel significantly prolonged survival in mice. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。